molecular formula C19H21NO3 B3091425 Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217720-97-2

Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3091425
CAS No.: 1217720-97-2
M. Wt: 311.4 g/mol
InChI Key: KGXSGQZASRJLQA-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate, identified by the CAS number 1217778-43-2, is a chemical compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H21NO3
  • Molecular Weight : 311.38 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a benzylphenoxy group, which is significant for its biological interactions.

This compound exhibits various biological activities that can be categorized into:

  • Receptor Agonism : The compound has been studied for its interaction with adrenergic receptors, particularly the β3 adrenergic receptor. This interaction is crucial for metabolic regulation and has implications in obesity and diabetes treatment .
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cellular environments.

Pharmacological Effects

  • Metabolic Regulation : The activation of β3 adrenergic receptors by this compound is associated with increased lipolysis and thermogenesis, making it a candidate for weight management therapies.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, although further studies are needed to elucidate these mechanisms fully.

Study 1: β3 Adrenergic Receptor Activation

A study published in patent literature demonstrated that compounds similar to this compound effectively activate β3 adrenergic receptors in vitro. This activation leads to increased cAMP levels in adipocytes, promoting fat breakdown .

Study 2: Antioxidant Activity

In vitro assays have shown that derivatives of this compound exhibit significant antioxidant activity. One study measured the ability of the compound to scavenge free radicals and protect against cellular damage caused by oxidative stress. The results indicated a dose-dependent response, suggesting potential therapeutic applications in diseases characterized by oxidative damage.

Data Table: Summary of Biological Activities

Activity Type Mechanism Research Findings
Receptor Agonismβ3 Adrenergic receptor activationIncreased lipolysis; potential obesity treatment
Antioxidant PropertiesFree radical scavengingDose-dependent protective effects against oxidative stress
Neuroprotective EffectsPotential modulation of neuroinflammationFurther studies required to confirm efficacy

Properties

IUPAC Name

methyl (2S,4S)-4-(4-benzylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-19(21)18-12-17(13-20-18)23-16-9-7-15(8-10-16)11-14-5-3-2-4-6-14/h2-10,17-18,20H,11-13H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXSGQZASRJLQA-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186515
Record name L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354487-01-6
Record name L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354487-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.